molecular formula C16H19N3OS B2670190 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034493-82-6

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2670190
CAS No.: 2034493-82-6
M. Wt: 301.41
InChI Key: AFTWOHJFDGNPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a cyclohexene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with a cyclohexene carboxamide derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be explored to enhance the scalability and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds or reduce the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are utilized under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological assays.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
  • N-(2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide
  • N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Uniqueness

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide is unique due to the combination of the pyrazole and thiophene rings with the cyclohexene carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-16(13-5-2-1-3-6-13)17-11-15(14-7-10-21-12-14)19-9-4-8-18-19/h1-2,4,7-10,12-13,15H,3,5-6,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTWOHJFDGNPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.